2-(二乙氨基)-N-间甲苯乙酰胺盐酸盐

描述

Acetanilide derivative used as a local anesthetic.

科学研究应用

局部麻醉

盐酸曲美卡因广泛用作局部麻醉剂。 它降低细胞膜的通透性,引起去极化,缩短动作电位 . 麻醉效果在 15 分钟内开始,持续 60-90 分钟 . 它用于浓度范围为 0.4% 到 4%,在某些情况下(例如,在口腔科),它与肾上腺素混合使用 .

心脏抗心律失常

盐酸曲美卡因的另一个主要应用是在心肌梗塞和心脏手术期间预防和治疗室性心律失常 . 它也用于预防气管插管期间的交感神经反应 .

B 淋巴细胞生成刺激

最近的研究表明,盐酸曲美卡因可以刺激 B 淋巴细胞生成。 这在治疗造血抑制状态方面特别有用,这会增加肿瘤、感染和内分泌疾病患者的死亡风险 .

有机化合物合成

与盐酸曲美卡因相关的化合物 2-(二乙氨基)乙基氯化物盐酸盐用于合成各种有机化合物 .

研究用途

盐酸曲美卡因用于研究环境,特别是在新化合物研究、化学成分测定和单晶制备中 .

过敏治疗

盐酸曲美卡因禁忌用于对酰胺类麻醉剂过敏、高血容量、低血压、心脏传导阻滞、心搏停止、心源性休克和病史中恶性高热的情况<a aria-label="1: " data-citationid="a7006a13-82dd-e016-9a2d-

作用机制

Target of Action

Trimecaine HCl, chemically known as 2-(Diethylamino)-N-mesitylacetamide hydrochloride, is a local anesthetic . The primary targets of Trimecaine HCl are voltage-gated sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for the transmission of pain signals .

Mode of Action

Trimecaine HCl acts by blocking the sodium channels, thereby inhibiting the ionic fluxes required for the initiation and conduction of impulses . This blockage prevents the neurons from signaling the brain regarding sensations, effectively numbing the area where the anesthetic is applied .

Biochemical Pathways

By blocking sodium channels, Trimecaine HCl disrupts the normal flow of sodium ions, which is crucial for the generation and propagation of action potentials .

Pharmacokinetics

The pharmacokinetics of Trimecaine HCl involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed throughout the body. It is metabolized in the liver, with approximately 90% of an administered dose being metabolized into various metabolites . The remainder of the drug (around 10%) is excreted unchanged in the urine .

Result of Action

The primary result of Trimecaine HCl’s action is local anesthesia, which is a temporary loss of sensation in a particular area of the body . This is achieved through the blockage of sodium channels, which prevents the transmission of pain signals from the peripheral nervous system to the brain .

Action Environment

The action, efficacy, and stability of Trimecaine HCl can be influenced by various environmental factors. For instance, the pH of the local environment can affect the compound’s ionization state, which in turn can influence its ability to cross cell membranes and exert its anesthetic effect . Additionally, factors such as temperature and the presence of other substances can potentially affect the compound’s stability and action .

生化分析

Biochemical Properties

Trimecaine HCl, like other local anesthetics belonging to the amide group, decreases the cell membrane permeability, causes depolarization, and shortens the action potential

Cellular Effects

The effects of Trimecaine HCl on various types of cells and cellular processes are primarily related to its role as a local anesthetic and cardial antiarrhythmic . It influences cell function by decreasing cell membrane permeability and causing depolarization

Molecular Mechanism

The molecular mechanism of Trimecaine HCl involves decreasing the cell membrane permeability, causing depolarization, and shortening the action potential . This results in its anesthetic effect, which starts within 15 minutes and remains for 60–90 minutes

Dosage Effects in Animal Models

Trimecaine HCl has been shown to be capable of eliminating the flutter of atria in dogs simulated by an electric stimulation of the myocardium and atrial fibrillation in cats induced with aconitin

属性

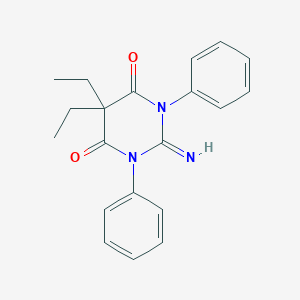

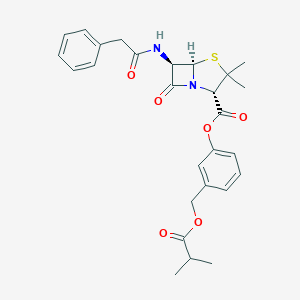

IUPAC Name |

2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOGJYYOMPUGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045702 | |

| Record name | Trimecaine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027-14-1 | |

| Record name | Mesocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimecaine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)